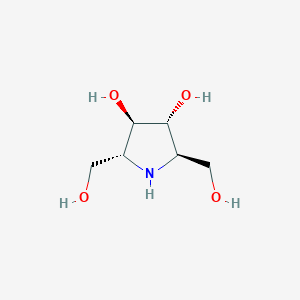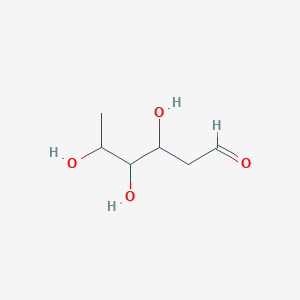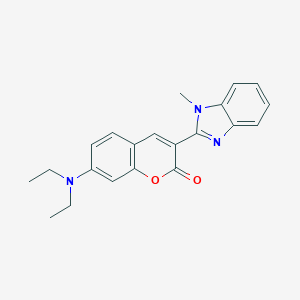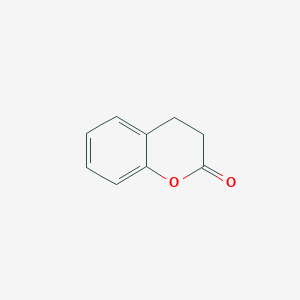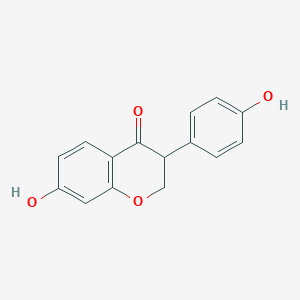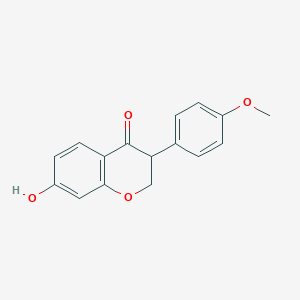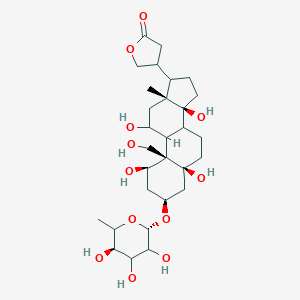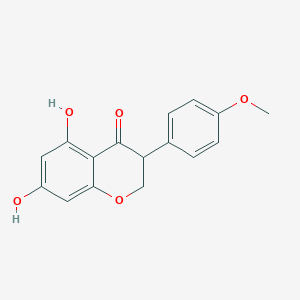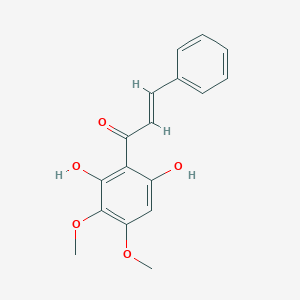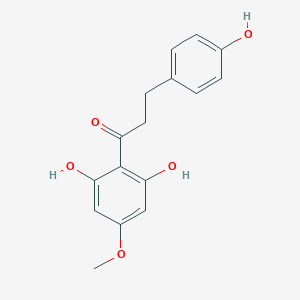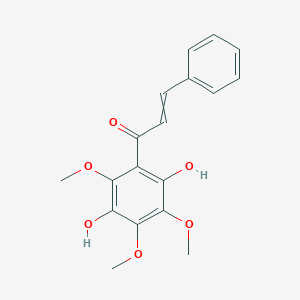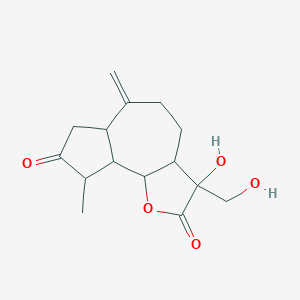
3,4'-Dihydroxyflavone
Übersicht
Beschreibung
3’,4’-Dihydroxyflavone is a synthetic flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including antiviral, antioxidant, and neuroprotective properties . This compound is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom and known for their health benefits.
Wissenschaftliche Forschungsanwendungen
3',4'-Dihydroxyflavon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Erforscht werden seine neuroprotektiven Wirkungen, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer und Parkinson.
5. Wirkmechanismus
Der Wirkmechanismus von 3',4'-Dihydroxyflavon umfasst mehrere molekulare Ziele und Signalwege:
Antioxidative Aktivität: Es wirkt als Antioxidans, indem es freie Radikale fängt und Metallionen chelatiert, wodurch Zellen vor oxidativem Stress geschützt werden.
Neuroprotektive Wirkungen: Es aktiviert den TrkB-Rezeptor, der der Hauptrezeptor für den brain-derived neurotrophic factor (BDNF) ist.
Antivirale Aktivität: Es hemmt die Virusreplikation, indem es virale Enzyme und Proteine stört.
Wirkmechanismus
Target of Action
3’,4’-Dihydroxyflavone (3,4’-DHF) is a flavonoid compound that primarily targets the Sex hormone-binding globulin . This protein plays a crucial role in the transport and biological activity of sex hormones, which are involved in a variety of physiological processes .
Mode of Action
The interaction of 3’,4’-DHF with its target results in a range of biological activities. It has been reported to have antiviral activity against Influenza A virus . The compound’s mode of action is believed to involve the inhibition of key enzymes or proteins necessary for the virus’s replication process .
Biochemical Pathways
Flavonoids, in general, are known to interact with many diverse targets in subcellular locations, eliciting various activities in microbes, plants, and animals . They play important roles in transport of auxin, root and shoot development, pollination, modulation of reactive oxygen species, and signaling of symbiotic bacteria in the legume Rhizobium symbiosis .
Pharmacokinetics
It is known that flavonoids, in general, have only modest oral bioavailability and a moderate pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic potential .
Result of Action
3’,4’-Dihydroxyflavone has been shown to have significant effects at the molecular and cellular levels. It has been reported to decrease virus titers and pathological changes in the lung, and reduce body weight loss and death . It also has been found to have antioxidant and antiapoptotic effects, promoting the in vitro development of bovine embryos .
Action Environment
The action of 3’,4’-Dihydroxyflavone can be influenced by environmental factors. For instance, the presence of copper (II) ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high oxygen tension, 3’,4’-Dihydroxyflavone treatment may render bovine embryo development similar to a low oxygen tension environment .
Biochemische Analyse
Biochemical Properties
3’,4’-Dihydroxyflavone exhibits multiple pharmacological effects. It is recognized for its antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress . It has been studied for its potential neuroprotective effects, including the ability to enhance cognitive function and protect against neurodegenerative diseases .
Cellular Effects
3’,4’-Dihydroxyflavone has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent mimic of BDNF able to act on TrkB in a similar manner . This means that 3’,4’-Dihydroxyflavone could theoretically cause similar effects as BDNF in the brain .
Temporal Effects in Laboratory Settings
The effects of 3’,4’-Dihydroxyflavone over time in laboratory settings have been observed in various studies. For instance, one study showed that 3’,4’-Dihydroxyflavone enhances all-transretinoic acid-induced superoxide-generating activity through up-regulating transcription of gp91-phox in human monoblastic U937 cells .
Dosage Effects in Animal Models
In animal models, the effects of 3’,4’-Dihydroxyflavone vary with different dosages. For instance, at a concentration of 20 μM, 3’,4’-Dihydroxyflavone caused up-regulation of the RA-induced O2–generating activity .
Metabolic Pathways
3’,4’-Dihydroxyflavone is involved in various metabolic pathways. In metabolomics studies, analyzing 3’,4’-Dihydroxyflavone can provide insights into its metabolic pathways and interactions within biological systems .
Transport and Distribution
3’,4’-Dihydroxyflavone is both orally bioavailable and able to penetrate the blood–brain barrier . This allows it to be transported and distributed within cells and tissues.
Subcellular Localization
Some indirect evidence suggests that 7,4’-dihydroxyflavone might act as a signal molecule for sensing and coordinating the operation of the isoflavonoid pathway during plant defense .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3',4'-Dihydroxyflavon kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Methanol und Tetrahydrofuran als Lösungsmitteln, wobei Palladium-Kohle als Katalysator verwendet wird. Die Reaktion wird in einem Autoklaven bei 40 °C durchgeführt, gefolgt von Filtration, Konzentration, Kristallisation und Filtration, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3',4'-Dihydroxyflavon beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labor, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) sind in industriellen Umgebungen üblich, um die Qualität und Konsistenz des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3',4'-Dihydroxyflavon unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Standardreduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, unter Verwendung von Reagenzien wie Säurechloriden oder Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Kalium-tert-butoxid in Dimethylformamid.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Säurechloride oder Alkylhalogenide in Gegenwart einer Base wie Pyridin.
Hauptprodukte, die gebildet werden
Oxidation: 2-(4-Hydroxybenzoyloxy)benzoesäure und Kohlenmonoxid.
Reduktion: Reduzierte Flavonoidderivate.
Substitution: Acylierte oder alkylierte Flavonoidderivate.
Vergleich Mit ähnlichen Verbindungen
3',4'-Dihydroxyflavon kann mit anderen ähnlichen Flavonoidverbindungen wie folgenden verglichen werden:
Morin: Ähnliche antioxidative Aktivität, interagiert jedoch anders mit Metallionen und DNA.
4-Hydroxycumarin: Vergleichbare antioxidative Aktivität, fehlt jedoch die Fähigkeit, Kupferionen effektiv zu chelatieren.
Diese Vergleiche heben die einzigartigen Eigenschaften von 3',4'-Dihydroxyflavon hervor, insbesondere seine starke Wechselwirkung mit DNA und Metallionen, die zu seinen vielfältigen biologischen Aktivitäten beitragen.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPMQHYWVKBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194349 | |
| Record name | 3',4'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-64-0 | |
| Record name | 3′,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3',4'-Dihydroxyflavone interacts with various targets, influencing diverse cellular processes. For instance, it acts as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications like cataract formation []. It exhibits non-competitive inhibition with respect to both DL-glyceraldehyde and NADPH, showing maximal inhibition around pH 7.0 []. Furthermore, it demonstrates anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and cytokines like TNF-alpha, IL-1 beta, and IL-6 in BV2 microglia []. This effect is linked to the suppression of MAPK and NF-κB signaling pathways []. Additionally, it interacts with KATP channels, adenosine A3 receptors, and GABAA receptors (specifically the α2 subunit), contributing to its anti-neuropathic effects against paclitaxel-induced peripheral neuropathy [].
A: 3',4'-Dihydroxyflavone, also known as 3',4'-Dihydroxy-flavone, has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. Detailed spectroscopic data can be found in studies utilizing Raman and SERS [], as well as those investigating its complexation with metals like lead(II) [] and zinc(II) [] using UV-vis spectroscopy and theoretical calculations.
ANone: The provided research focuses on the biological activity of 3',4'-Dihydroxyflavone rather than its catalytic properties. There's no evidence from these studies to suggest it acts as a catalyst in chemical reactions.
A: Yes, computational chemistry plays a crucial role in understanding 3',4'-Dihydroxyflavone's interactions. Density Functional Theory (DFT) calculations were employed to study its electronic absorption properties, particularly when complexed with lead(II) []. TD-DFT calculations, combined with molecular orbital analysis, helped explain its behavior with different metals like lead(II) and zinc(II) [, ]. Additionally, molecular docking studies were conducted to predict the binding affinity and interactions of 3',4'-Dihydroxyflavone with targets like KATP channels, adenosine, and GABAA receptors []. This demonstrates the use of computational methods to understand its molecular interactions and predict potential biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



